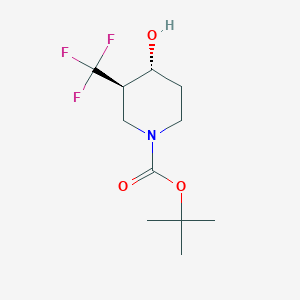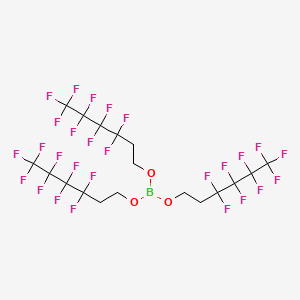
Zinc trifluoroethanesulfinate
Overview
Description
Zinc trifluoroethanesulfinate, also known as Baran TFES Reagent or Baran Trifluoroethylation Reagent, is a chemical compound with the empirical formula C4H4F6O4S2Zn and a molecular weight of 359.58 .
Synthesis Analysis
This compound is part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles .
Molecular Structure Analysis
The molecular structure of this compound consists of zinc ions connected to trifluoroethanesulfinyl groups .
Chemical Reactions Analysis
This compound is used as a catalyst in chemical reactions, particularly in C-C bond formation and C-H activation .
Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties, such as melting point, solubility, and stability, are not specified in the search results.
Scientific Research Applications
Aerosol Assisted Chemical Vapour Deposition : Zinc triflate (trifluoromethanesulfonate) is used in the aerosol-assisted chemical vapor deposition of zinc oxide thin films, including aluminum-doped zinc oxide (AZO) thin films, which possess favorable transparent conducting oxide properties (Manzi et al., 2016).
Electrodeposition of Zinc Films : Zinc triflate plays a role in the electrodeposition of zinc films from ionic liquids and ionic liquid/water mixtures, influencing the deposition process and morphology of zinc deposits (Liu et al., 2013).
Zn2+ Hydration and Complexation : Studies on solutions of zinc triflate in heavy water have been conducted to determine the hydration of Zn2+ ions, providing insights into complexation and hydration properties of zinc ions (Powell et al., 1990).
Structural and Vibrational Studies of Zinc Compounds : Zinc difluoromethanesulfinate has been characterized by spectroscopies, with studies focusing on its molecular structure, vibrational properties, and bonding characteristics (Romano et al., 2013).
Recovery of Zinc from Waste Effluent : Processes have been developed for recovering zinc from waste effluent in textile industries using solvent extraction techniques, highlighting the importance of zinc in various industries and environmental considerations (Jha et al., 2007).
Colorimetric Anion Sensing : Zinc trifluoromethanesulfonate has been used in synthesizing squaramides for colorimetric anion sensing, demonstrating its utility in chemical sensing applications (Rostami et al., 2010).
ZnS Nanostructures for Applications : Zinc sulfide (ZnS) nanostructures, for which zinc compounds play a crucial role, have seen extensive research for their potential in diverse applications including electronics, sensors, and catalysis (Fang et al., 2011).
Vulcanization Accelerator in Rubber Manufacturing : Zinc compounds, including zinc oxide clusters, have been studied for their role in the vulcanization of organic polymers with sulfur in rubber manufacturing (Steudel et al., 2008).
Photocatalytic Difluoromethylation of CN Bonds : Zinc difluoromethanesulfinate has been used in direct CF2H radical addition to CN bonds under photocatalytic conditions, showing its utility in synthetic chemistry (Garrido-Castro et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
zinc;2,2,2-trifluoroethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3F3O2S.Zn/c2*3-2(4,5)1-8(6)7;/h2*1H2,(H,6,7);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGHSSOALZPRJD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)[O-].C(C(F)(F)F)S(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416821-53-8 | |
| Record name | ZINC(II) 2,2,2-TRIFLUOROETHANE-1-SULFINATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol](/img/structure/B8017840.png)
![6-benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HYDROCHLORIDE](/img/structure/B8017845.png)


![Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8017870.png)





![Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B8017916.png)

